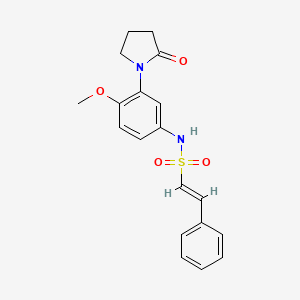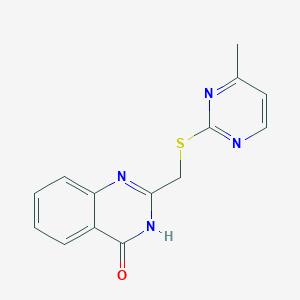![molecular formula C18H9Cl3F3N3S B2937321 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-(2,4-dichlorostyryl)pyrimidine CAS No. 338959-86-7](/img/structure/B2937321.png)
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-(2,4-dichlorostyryl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-(2,4-dichlorostyryl)pyrimidine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring in this compound is substituted with a trifluoromethyl group (CF3) and a chloro group (Cl). Additionally, it contains a pyrimidine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms. The pyrimidine ring is substituted with a dichlorostyryl group .
Synthesis Analysis
The synthesis of such compounds often involves the introduction of trifluoromethylpyridine (TFMP) groups within other molecules. This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites, including the trifluoromethyl group and the pyridine and pyrimidine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group and the pyridine and pyrimidine rings are likely to contribute to its reactivity and stability .Scientific Research Applications
Crystal Structure Analysis
The study of pyrimidine derivatives, such as those related to 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-(2,4-dichlorostyryl)pyrimidine, reveals intricate crystal structures and hydrogen bonding patterns. For instance, pyrimethamine, a pyrimidine derivative, demonstrates specific hydrogen bonding to sulfonate groups, forming distinct bimolecular motifs. This insight is crucial for understanding molecular interactions and designing compounds with desired properties (Balasubramani, Muthiah, & Lynch, 2007).
Spectroscopic and Structural Characterization
Spectroscopic methods, including FT-IR and FT-Raman, alongside computational analyses, are pivotal in characterizing pyrimidine derivatives. These techniques provide detailed insights into molecular geometries, vibrational frequencies, and electronic properties, offering a deep understanding of the compound's chemical behavior and potential as a chemotherapeutic agent (Alzoman et al., 2015).
Material Science Applications
Pyrimidine derivatives, by virtue of their electronic and structural properties, are explored in the field of materials science. For example, their incorporation into polyimides results in materials with high refractive indices and small birefringence, alongside notable thermomechanical stabilities. Such materials are valuable in optics and electronics, where high performance and reliability are paramount (Tapaswi et al., 2015).
Cytotoxic Activity and Drug Design
The exploration of pyrimidine derivatives in drug design is significant, especially in identifying compounds with cytotoxic activities against various cancer cell lines. Through structural modifications, researchers can assess the impact of different functional groups on biological activity, guiding the development of new therapeutic agents (Stolarczyk et al., 2018).
Future Directions
The demand for trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, has been increasing steadily over the years. They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, the future directions in the research and application of this compound could involve its use in the development of new agrochemical and pharmaceutical products.
properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl3F3N3S/c19-12-3-1-10(14(20)8-12)2-4-13-5-6-25-17(27-13)28-16-15(21)7-11(9-26-16)18(22,23)24/h1-9H/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLSNXYGKILPRM-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC2=NC(=NC=C2)SC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/C2=NC(=NC=C2)SC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl3F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-(2,4-dichlorostyryl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

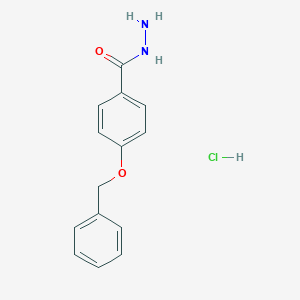
![N-(3,5-difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2937241.png)
![4-{[(2,3-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2937242.png)
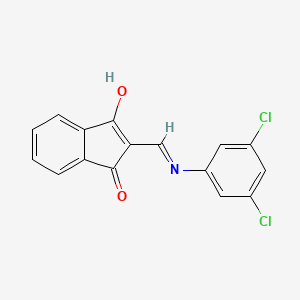

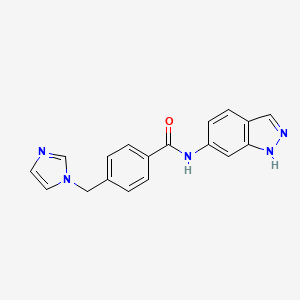

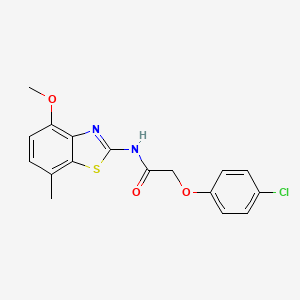
![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2937250.png)
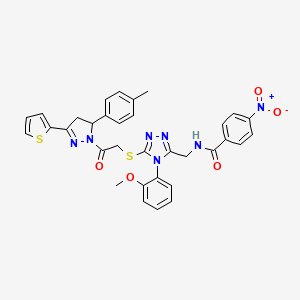
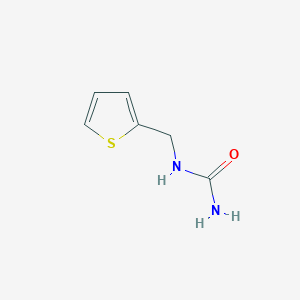
![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
